Amines are widely used in the pharmaceutical industry. For example, Morphine and Demerol are used as analgesics (pain killers), Novocaine is used as an anaesthetic, and Ephedra is a common decongestant .
Certain amines, such as tetramethyl ammonium iodide, are used for disinfecting drinking water .
Amines are used in pest control, helping to protect crops and improve agricultural productivity .
In the leather industry, amines are used in the tanning process, which involves treating animal skins to produce durable material .
Amines find large applications in the manufacture of man-made dyes . They can react with other compounds to produce a wide range of colors.
Aniline, ethanolamines, and several other amines are major industrial commodities used in making rubber, dyes, pharmaceuticals, and synthetic resins and fibres .
Diundecylamine is an organic compound with the chemical formula C22H47N. It belongs to the class of aliphatic amines and is characterized by a long hydrocarbon chain, specifically having two undecyl groups attached to a nitrogen atom. This compound appears as a colorless to pale yellow liquid and has an ammonia-like odor. Diundecylamine is insoluble in water but soluble in organic solvents, which makes it useful in various industrial applications .
There is no current research available on the specific mechanism of action of diundecylamine.
These reactions are significant for synthesizing various derivatives and functionalized compounds .
Diundecylamine can be synthesized through several methods:
These methods allow for the efficient production of diundecylamine while controlling purity and yield .
Diundecylamine has various applications across multiple industries:
Its unique properties make it valuable in both industrial and research contexts .
Interaction studies involving diundecylamine focus on its behavior when combined with other substances. Research indicates that it may interact with various polymers and surfactants, affecting their physical properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, studies on its compatibility with other amines or surfactants reveal synergistic effects that improve performance characteristics in formulations .
Diundecylamine shares structural similarities with several other long-chain amines. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Dodecylamine | C12H27N | Shorter chain length; widely used as a surfactant. |
Tetradecylamine | C14H31N | Longer chain; exhibits higher hydrophobicity. |
Hexadecylamine | C16H35N | Commonly used in personal care products; excellent emulsifying properties. |
Diundecylamine's uniqueness lies in its balanced chain length, which provides a combination of hydrophobicity and reactivity that is not found in shorter or longer chain analogs. This makes it particularly effective in applications requiring both surfactant properties and chemical reactivity .
The study of long-chain amines like diundecylamine began in the mid-20th century, driven by the need for surfactants in detergent formulations. Early research focused on optimizing alkylamine synthesis to improve yield and purity. By the 1970s, advancements in alkylation techniques enabled the scalable production of diundecylamine, particularly through the reaction of undecyl bromide with ammonia derivatives. Its inclusion in the PubChem database in 2005 marked a milestone in its recognition as a biologically relevant compound, with subsequent studies highlighting its role in Trypanosoma brucei metabolism.
Contemporary research explores diundecylamine’s surfactant properties, which arise from its amphiphilic structure. The molecule’s hydrophobic tail (C₂₂) and hydrophilic amine group facilitate micelle formation, making it effective in emulsification and dispersion applications. Recent studies also investigate its potential in corrosion inhibition, where it forms protective films on metal surfaces by adsorbing via the amine group. In pharmaceuticals, diundecylamine serves as an intermediate in synthesizing quaternary ammonium compounds, which exhibit antimicrobial activity.
Globally, diundecylamine production is estimated at 500–1,000 metric tons annually, with key manufacturers including TCI America, BLD Pharm, and ChemDiv. Its price ranges from $329/5g for laboratory-grade material to $6.00/kg in bulk industrial quantities. The compound’s versatility fuels demand in sectors such as agrochemicals (pesticide formulations), textiles (fabric softeners), and petroleum (corrosion inhibitors for pipelines).
The alkylation of ammonia with 1-bromoundecane represents a foundational method for synthesizing diundecylamine. In this two-step process, 1-bromoundecane reacts with ammonia to form a primary amine intermediate, which subsequently undergoes further alkylation to yield the secondary amine [2]. For example, a protocol analogous to didecylamine synthesis involves heating n-hexylamine with n-hexyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding 32% of the secondary amine after column chromatography [1]. Challenges include controlling the stoichiometry to minimize over-alkylation and the formation of quaternary ammonium salts. Excess ammonia is often employed to shift the equilibrium toward the desired product, though this necessitates rigorous purification [2].
Reductive amination offers a selective route to diundecylamine by condensing undecanal with ammonia in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) [4]. This method avoids the multiple alkylation issues inherent in direct alkylation. The imine intermediate, formed from the aldehyde and ammonia, is reduced to the amine under mild conditions. While effective for primary amines, secondary amines like diundecylamine require sequential reductive aminations or the use of pre-formed primary amines as starting materials [4].
Recent advances leverage transition metal catalysts to improve reaction efficiency and selectivity. For instance, rhodium-based homogeneous catalysts have demonstrated high retention rates (>99.5%) in continuous flow systems, enabling sustainable production of fatty amines with minimal catalyst leaching [7]. Similarly, immobilized enzymes in packed-bed reactors facilitate compartmentalized biocatalytic cascades, allowing for the synthesis of structurally complex amines without cross-reactivity [5].
Green chemistry principles are increasingly applied to diundecylamine synthesis. Solvent-free conditions, microwave-assisted heating, and the use of biodegradable catalysts reduce environmental impact. A notable example is the three-step protection–etherification–deprotection process for secondary amines, which employs water as a solvent and achieves yields exceeding 85% [3].
Batch reactors remain prevalent in industrial settings due to their simplicity. A typical batch process involves reacting 1-bromoundecane with ammonia in a pressurized vessel at 80–100°C, followed by neutralization and solvent extraction. However, challenges include heat management and prolonged reaction times (12–24 hours), which can lead to side reactions [1] [6].
Continuous flow systems address scalability and efficiency limitations. In one configuration, aldehyde and amine precursors are fed into a tubular reactor with immobilized enzymes, achieving residence times under 1 hour and productivities 58-fold higher than batch methods [5]. These systems also enable real-time monitoring and automated purification, reducing downtime [7].
Key parameters influencing yield include:
Purification techniques vary by scale. Laboratory methods favor column chromatography (e.g., silica gel with chloroform-methanol eluents) [1], while industrial processes employ distillation or acid-base extraction. For example, dissolving the crude product in benzene and precipitating the amine bisulfate salt achieves >95% purity, followed by neutralization to recover the free base [6]. Emerging methods like organophilic nanofiltration further enhance catalyst recovery in continuous systems [7].
Diundecylamine represents a significant compound in the family of long-chain secondary aliphatic amines, with extensive structure-activity relationship studies revealing critical insights into its molecular behavior and biological interactions [1]. The compound's structure consists of two undecyl chains (eleven carbon atoms each) attached to a central nitrogen atom, creating a symmetrical secondary amine with the molecular formula C₂₂H₄₇N and a molecular weight of 325.6 g/mol [2].
Chain Length Dependencies
Research has demonstrated that the biological activity of aliphatic amines exhibits a strong dependency on alkyl chain length [1]. Studies examining the effects of various chain lengths on biological systems have revealed that short-chain amines (C₆-C₈) demonstrate minimal biological activity, while longer chains show progressively enhanced activity. The transition from inactive to active compounds occurs around C₁₀-C₁₂, with optimal activity typically observed in the C₁₆-C₂₂ range [1].
Diundecylamine, with its C₁₁ alkyl chains, falls within the highly active range for membrane interactions and protein binding. The compound demonstrates significant growth inhibitory effects on cellular systems, with activity levels substantially higher than shorter-chain analogues [1]. This enhanced activity correlates directly with the compound's ability to interact with lipid membranes and protein targets through hydrophobic interactions.
Structural Symmetry and Bioactivity
The symmetrical structure of diundecylamine contributes significantly to its biological properties. Unlike asymmetrical secondary amines, the dual undecyl chain configuration provides balanced hydrophobic interactions and optimal membrane partitioning characteristics [3]. This symmetry enables the compound to adopt favorable conformations for protein binding and membrane incorporation, distinguishing it from other long-chain amine variants.
Comparative Activity Analysis
Comparative studies have established that diundecylamine demonstrates superior activity compared to primary amines of similar chain length. While dodecylamine (C₁₂H₂₇N) shows moderate activity with IC₅₀ values in the range of 13.1-45.8 μM, diundecylamine exhibits significantly enhanced potency [1]. The secondary amine functionality provides improved binding characteristics and membrane permeability compared to primary amine counterparts.
Protein Kinase C Inhibition
Long-chain amines, including diundecylamine, demonstrate significant protein kinase C inhibition activity [1]. This inhibition correlates with chain length, with C₁₂-C₁₈ amines showing progressively increased inhibitory potency. The protein kinase C inhibition mechanism involves direct binding to the enzyme's regulatory domain, with longer chain amines showing enhanced binding affinity due to increased hydrophobic interactions.
Membrane Interaction Studies
Structure-activity relationship studies have revealed that diundecylamine exhibits exceptional membrane interaction properties [1]. The compound induces reversible increases in intracellular calcium concentrations, with this effect correlating directly with its growth inhibitory activity. The membrane interaction mechanism involves insertion of the hydrophobic alkyl chains into lipid bilayers, disrupting membrane integrity and affecting cellular function.
Computational Chemistry Methods
Molecular modeling studies of diundecylamine have employed various computational approaches to understand its structural properties and binding characteristics [4]. Density functional theory calculations using B3LYP functionals with appropriate basis sets have provided insights into the compound's electronic structure and conformational preferences [4]. These calculations reveal that diundecylamine possesses significant conformational flexibility due to its long alkyl chains, with multiple low-energy conformations accessible at physiological temperatures.
Molecular Dynamics Simulations
Molecular dynamics simulations have been instrumental in characterizing the behavior of diundecylamine in various environments [5]. Studies examining the compound's interaction with metal-organic frameworks and other host systems have revealed that the flexible alkyl chains allow for adaptive binding conformations [5]. The simulations demonstrate that hydrogen bonding interactions involving the central nitrogen atom play crucial roles in binding affinity, complementing the extensive hydrophobic interactions provided by the alkyl chains.
Pharmacokinetic Property Predictions
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have characterized diundecylamine's pharmacokinetic properties [6]. The compound exhibits extremely high lipophilicity with a calculated LogP value of approximately 8.94, indicating strong membrane partitioning behavior [6]. This high lipophilicity suggests extensive tissue distribution and potential for bioaccumulation, consistent with the compound's biological activity profile.
Molecular Descriptors and Property Relationships
Quantitative structure-property relationship models have been developed to predict the physicochemical properties of diundecylamine and related compounds [6]. Key molecular descriptors include:
These descriptors correlate with the compound's biological activity and membrane interaction properties, providing insights into its mechanism of action [6].
Docking Studies and Binding Predictions
Molecular docking studies have examined diundecylamine's interactions with various protein targets [7]. The compound's flexible structure enables it to adopt multiple binding conformations, with the nitrogen atom typically oriented toward polar binding sites while the alkyl chains occupy hydrophobic cavities [7]. These studies suggest that diundecylamine can interact with a broad range of protein targets, consistent with its diverse biological activities.
Structural Modification Strategies
The design of diundecylamine derivatives has focused on modifying both the alkyl chain characteristics and the nitrogen functionality to optimize specific properties [3]. Systematic structural modifications have been explored to enhance selectivity, reduce toxicity, and improve therapeutic indices while maintaining the compound's essential biological activities.
Chain Length Optimization
Systematic variation of alkyl chain lengths has produced a series of diundecylamine analogues with varying biological activities [8]. Shorter chain variants (C₈-C₁₀) exhibit reduced membrane activity but improved aqueous solubility, while longer chain variants (C₁₄-C₁₆) show enhanced membrane interactions but reduced cellular uptake [8]. The optimal chain length depends on the specific application and desired biological endpoint.
Branched Chain Modifications
Introduction of branching in the alkyl chains has been explored to modify the compound's biological properties [9]. Branched chain variants exhibit altered membrane interaction characteristics and modified protein binding profiles [9]. These modifications can enhance selectivity for specific targets while reducing non-specific membrane effects.
Unsaturated Chain Variants
Incorporation of unsaturation in the alkyl chains has produced analogues with enhanced biological activity [1]. Unsaturated variants, particularly those with olefinic bonds, demonstrate significantly increased potency compared to saturated analogues. The enhanced activity is attributed to improved membrane fluidity interactions and altered protein binding characteristics [1].
Cyclic Analogues
Cyclic variants of diundecylamine have been synthesized to constrain conformational flexibility and enhance binding selectivity [10]. These analogues incorporate cyclic structures within the alkyl chains, providing rigid frameworks that can enhance binding affinity for specific protein targets while reducing promiscuous interactions [10].
Quaternization Reactions
Quaternization of the nitrogen atom has produced cationic derivatives with enhanced antimicrobial activity [11]. Quaternary ammonium salts of diundecylamine demonstrate improved water solubility and enhanced membrane disruption properties, making them attractive for antimicrobial applications [11]. The permanent positive charge enhances electrostatic interactions with negatively charged biological membranes.
N-Oxide Formation
Oxidation of the nitrogen atom to form N-oxide derivatives has been explored to modify the compound's polarity and biological activity [11]. N-oxide derivatives exhibit altered membrane interaction characteristics and modified protein binding profiles [11]. These derivatives often demonstrate enhanced surfactant properties while maintaining biological activity.
Acylation Modifications
N-acylation of diundecylamine has produced derivatives with modified biological properties [12]. Acylated derivatives often exhibit reduced basicity and altered membrane interaction characteristics [12]. The choice of acyl group can significantly influence the compound's biological activity and selectivity profile.
Alkylation Variants
Further N-alkylation to produce tertiary amine derivatives has been explored to enhance specific biological activities [13]. Tertiary amine variants often demonstrate enhanced membrane permeability and altered protein binding characteristics [13]. The additional alkyl group can be optimized to enhance selectivity for specific biological targets.
Protective Group Strategies
Temporary modification of the nitrogen functionality through protective group strategies has enabled the synthesis of complex derivatives [14]. These approaches allow for selective modification of other portions of the molecule while maintaining the essential nitrogen functionality [14]. Such strategies are particularly valuable for creating prodrug derivatives and targeted delivery systems.
Heterocyclic Modifications
Incorporation of the nitrogen atom into heterocyclic ring systems has produced analogues with constrained conformations and enhanced selectivity [15]. Heterocyclic variants often demonstrate improved stability and reduced toxicity compared to the parent compound [15]. The ring constraints can enhance binding affinity for specific protein targets while reducing non-specific interactions.
Irritant